Home > Products > Screening Compounds P80527 > N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide -

N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Catalog Number: EVT-4643893
CAS Number:
Molecular Formula: C21H29N7O
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: SGX523 exhibits significant structural similarities to N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide. Both compounds contain the core structure of [, , ]triazolo[4,3-b]pyridazine, substituted with a pyrazole ring at the 6-position. This structural similarity suggests potential for shared biological activity and metabolic pathways. Understanding the metabolic profile and toxicity of SGX523 could provide insights into the potential behavior of N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide. []

2. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) []

Compound Description: M11 is a key metabolite of SGX523, primarily formed through aldehyde oxidase (AO)-mediated metabolism in monkey and human liver cells. M11 exhibits significantly lower solubility than SGX523, potentially contributing to the observed obstructive nephropathy in clinical trials of SGX523. []

Relevance: Although not directly containing the same core structure as N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide, M11 is a metabolite of the structurally similar compound, SGX523. Understanding the metabolic pathway of SGX523 to M11 and its associated toxicity could provide insights into potential metabolic transformations and toxicity risks associated with N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide, especially considering the presence of similar structural motifs that could be targeted by AO or other metabolic enzymes. []

3. 8-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4] triazolo[4,3-b][1,2,4,5]tetrazin-3-ylthio)methyl)quinoline (Compound 4g) []

Compound Description: This compound is part of a series of [, , ] triazole [4,3-b] [, , , ] tetrazine derivatives synthesized and screened for their anticancer activity. Compound 4g demonstrated notable potency against human colon carcinoma (HT-29) cells with an IC50 value of 12.69 ± 7.14 µM. []

Relevance: While containing a [, , ]triazolo[4,3-b][1,2,4,5]tetrazine core instead of the [, , ]triazolo[4,3-b]pyridazine core found in N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide, both compounds share the presence of a 3,5-dimethyl-1H-pyrazol-1-yl group attached to the triazole ring. This shared structural feature, combined with their investigation as potential anticancer agents, highlights a potential class of compounds with shared structure-activity relationships. Analyzing the activity and structural features of Compound 4g might offer insights into the structure-activity relationships relevant to the anticancer potential of N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide. []

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27) []

Compound Description: Identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus, a bacterium associated with diarrhea and inflammatory bowel disease. This enzyme plays a crucial role in the pyrimidine synthesis pathway, making it a potential target for antibacterial drug development. []

Relevance: Although the core structure differs significantly from N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide, the presence of the 3,5-dimethyl-1H-pyrazol-1-yl group is noteworthy. This shared motif suggests a potential commonality in their binding mechanisms or interactions with biological targets, despite targeting different pathways. Investigating the structure-activity relationship of peptidomimetic 27 might offer insights into the importance of the 3,5-dimethyl-1H-pyrazol-1-yl group for biological activity and could guide further modifications of N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide. []

Overview

N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as a protein kinase modulator. This compound is characterized by its intricate molecular structure, which includes multiple heterocyclic components that may contribute to its biological activity.

Source

The compound is detailed in various patent documents and scientific literature, highlighting its synthesis methods and potential therapeutic uses. Notably, patents such as US8481739B2 describe the compound along with its pharmacological properties and applications in treating diseases related to protein kinases .

Classification

This compound can be classified under several categories:

  • Chemical Class: It belongs to the class of triazole derivatives, which are known for their diverse biological activities.
  • Pharmaceutical Classification: It is categorized as a potential therapeutic agent in drug discovery, particularly for diseases involving protein kinases.
Synthesis Analysis

Methods

The synthesis of N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multi-step synthetic routes that incorporate various organic reactions. The key steps may include:

  1. Formation of Triazole Ring: Utilizing 3,5-dimethyl-1H-pyrazole as a starting material to form the triazole moiety through cyclization reactions.
  2. Cycloaddition Reactions: Employing cycloaddition techniques to construct the pyridazine ring fused with the triazole.
  3. Amide Bond Formation: The final step often involves coupling reactions to form the amide bond with cyclooctyl propanamide.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to characterize the final product.

Molecular Structure Analysis

Data

Crystallographic studies may provide detailed information regarding bond lengths and angles within the molecule. For instance, typical bond lengths for nitrogen-containing heterocycles range from 1.30 Å to 1.50 Å.

Chemical Reactions Analysis

Reactions

N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions including:

  1. Hydrolysis: Under acidic or basic conditions leading to the formation of corresponding carboxylic acids.
  2. Substitution Reactions: Particularly at nitrogen sites within the triazole or pyridazine rings.
  3. Oxidation: Potential oxidation of methyl groups leading to aldehydes or ketones.

Technical Details

These reactions can be monitored using spectroscopic methods and may be optimized for specific conditions to enhance yields.

Mechanism of Action

Process

The mechanism of action for N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide primarily involves interaction with protein kinases. It is hypothesized that this compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways associated with cell proliferation and survival.

Data

In vitro studies may demonstrate IC50 values indicating the concentration required for 50% inhibition of kinase activity. Such data are crucial for evaluating the compound's efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: Approximately 302 g/mol.
  • Solubility: Soluble in organic solvents like DMSO but poorly soluble in water.

Chemical Properties

Chemical properties include:

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability.

Applications

N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has potential applications in:

  • Medicinal Chemistry: As a lead compound in developing new therapies targeting specific protein kinases implicated in cancer and inflammatory diseases.
  • Biochemical Research: To study kinase signaling pathways and their role in cellular processes.

Research continues into optimizing this compound's efficacy and safety profile for therapeutic use.

Properties

Product Name

N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

IUPAC Name

N-cyclooctyl-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Molecular Formula

C21H29N7O

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H29N7O/c1-15-14-16(2)27(25-15)20-11-10-18-23-24-19(28(18)26-20)12-13-21(29)22-17-8-6-4-3-5-7-9-17/h10-11,14,17H,3-9,12-13H2,1-2H3,(H,22,29)

InChI Key

FRIZHLZWPGLUHX-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4CCCCCCC4)C=C2)C

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4CCCCCCC4)C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.